4-amino-5-methyl-4H-1,2,4-triazole-3-thiol
Overview
Description
4-amino-5-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles.
Mechanism of Action
Target of Action
It’s known that 1,2,4-triazoles possess a wide range of biological activities such as anti-fungal, anticancer, antiviral, anti-bacterial, anti-inflammatory, anti-tubercular, antiproliferative, anti-alzheimer, antidepressant, antioxidant, anti-malarial, anti-leishmanial, antagonistic, antiulcer, anti-convulsant, and hypoglycaemic activities . These activities suggest that AMTT may interact with a variety of molecular targets.
Mode of Action
It has been studied as a novel corrosion inhibitor for copper in 35% NaCl solution . The inhibitor AMTT is found to interact with the copper surface via the sulphur atom of the thiol group and the nitrogen atoms of the amino group and the triazole ring .
Biochemical Pathways
Given the wide range of biological activities associated with 1,2,4-triazoles , it can be inferred that AMTT may influence multiple biochemical pathways.
Result of Action
In the context of its use as a corrosion inhibitor, amtt showed a corrosion inhibition efficiency of >94% at a concentration of 05 mmol/L . It behaved as a mixed type inhibitor with cathodic predominance .
Action Environment
The action of AMTT can be influenced by environmental factors. For instance, in a 3.5% NaCl solution, AMTT acts as a corrosion inhibitor for copper . This suggests that the efficacy and stability of AMTT can be influenced by the chemical environment.
Biochemical Analysis
Biochemical Properties
The 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol compound is known to interact with various enzymes, proteins, and other biomolecules . For instance, it has been found to exhibit inhibitory activity against alpha-amylase and alpha-glucosidase enzymes . The sulfur atom of the thiol group and the nitrogen atoms of the amino group and the triazole ring are believed to be key sites for these interactions .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been reported to have antimicrobial, anticancer, and antioxidant activities .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For instance, it has been found to interact with the copper surface via the sulfur atom of the thiol group and the nitrogen atoms of the amino group and the triazole ring .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Metabolic Pathways
Given its biochemical properties, it is likely that it interacts with various enzymes or cofactors .
Transport and Distribution
Given its molecular structure, it may interact with various transporters or binding proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization. One common method involves the reaction of thiosemicarbazide with acetic anhydride, which leads to the formation of the triazole ring . The reaction conditions often include refluxing in ethanol or other suitable solvents.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-amino-5-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Complexation: The compound can form complexes with metal ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Complexation: Metal salts such as copper(II) sulfate or nickel(II) chloride.
Major Products
Oxidation: Disulfides.
Substitution: N-alkyl or N-acyl derivatives.
Complexation: Metal complexes.
Scientific Research Applications
4-amino-5-methyl-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities.
Medicine: Potential use in the development of new pharmaceuticals due to its biological activities.
Industry: Used as a corrosion inhibitor for metals.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol
- 3-amino-5-mercapto-1,2,4-triazole
- 4-methyl-4H-1,2,4-triazole-3-thiol
Uniqueness
4-amino-5-methyl-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and thiol groups allows for versatile chemical modifications and interactions with various molecular targets .
Properties
IUPAC Name |
4-amino-3-methyl-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4S/c1-2-5-6-3(8)7(2)4/h4H2,1H3,(H,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKNKJFPVHUXCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30361434 | |
Record name | 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30361434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20939-15-5 | |
Record name | 20939-15-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527797 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30361434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the structural characterization of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol?
A: this compound has the molecular formula C3H6N4S and a molecular weight of 130.17 g/mol. While specific spectroscopic data was not detailed in the provided research, the structure of this compound and related derivatives has been confirmed using techniques like 1H-PMR-spectroscopy, chromato-mass-spectrometry, and elemental analysis. [, , ]
Q2: What are the known applications of this compound?
A2: Research indicates this compound shows promise in several applications:
- Corrosion Inhibition: It exhibits significant corrosion inhibition properties for C1010 steel in cooling water systems, especially when combined with polycarboxylate and citrate ions. [] It also acts as a corrosion inhibitor for copper in 3.5% NaCl solutions. []
- Antimicrobial and Antifungal Activity: Derivatives of this compound exhibit varying degrees of antimicrobial and antifungal activity. [, ] For example, 4-((4-brombenzyliden)amino)-5-methyl-4H-1,2,4-triazole-3-thiol demonstrates potent antifungal activity against Candida albicans. []
- Antioxidant and Anti-inflammatory Activities: Certain derivatives, particularly 2-{(Z)-[(3-Methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-4H-chromen-4-ones, have shown promising antioxidant and anti-inflammatory properties in vitro. []
- Colorimetric Sensor: Functionalized gold nanoparticles with this compound can act as highly selective and sensitive colorimetric sensors for Cr3+ ions. []
Q3: How does this compound prevent corrosion?
A: While the exact mechanism is not fully elucidated in the provided research, this compound is believed to act as a corrosion inhibitor by adsorbing onto the metal surface. [, ] This adsorption creates a protective layer that hinders the interaction between the metal surface and the corrosive environment.
Q4: How does the structure of this compound relate to its activity?
A: The presence of nitrogen and sulfur atoms in its structure contributes to its ability to form strong bonds with metal surfaces, which is crucial for its corrosion inhibition properties. [, ] Furthermore, modifications to the core structure, specifically through the introduction of various substituents, have been shown to influence the antifungal and antimicrobial activity of the resulting derivatives. []
Q5: How does the presence of co-additives affect the corrosion inhibition efficiency of this compound?
A: Studies show that combining this compound with polycarboxylate and citrate ions leads to a synergistic effect, enhancing its corrosion inhibition efficiency on C1010 steel in cooling water environments. [] Polycarboxylate acts as a dispersing agent, preventing scale deposition, while citrate ions contribute to the synergistic inhibition. []
Q6: Are there any known crystal structures of this compound and its derivatives?
A: Yes, research has determined the crystal structures of several related compounds, including 3-methyl-1H-1,2,4-triazole-5-thiones and 4-amino-3-methyl-1H-1,2,4-triazole-5(4H)-thione. [] These structures provide valuable insights into the molecular arrangements and potential intermolecular interactions of these compounds.
Q7: What are the potential future research directions for this compound?
A7: Further research on this compound and its derivatives could focus on:
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